molecular formula C17H28O2P+ B14265819 (2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium CAS No. 189083-88-3

(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium

Cat. No.: B14265819
CAS No.: 189083-88-3
M. Wt: 295.4 g/mol
InChI Key: LTJQZONOJXURPS-UHFFFAOYSA-N
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Description

(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group attached to a phenyl ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium typically involves the reaction of 2,4-Di-tert-butyl-6-methylphenol with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenyl: Similar in structure but with an additional tert-butyl group.

    2,4-Di-tert-butyl-6-methylphenol: Lacks the phosphonium group but shares the phenyl ring substitution pattern.

Properties

CAS No.

189083-88-3

Molecular Formula

C17H28O2P+

Molecular Weight

295.4 g/mol

IUPAC Name

(2,4-ditert-butyl-6-methylphenyl)-ethoxy-oxophosphanium

InChI

InChI=1S/C17H28O2P/c1-9-19-20(18)15-12(2)10-13(16(3,4)5)11-14(15)17(6,7)8/h10-11H,9H2,1-8H3/q+1

InChI Key

LTJQZONOJXURPS-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)C1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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